Isosakuranetin-7-neohesperidoside

Descripción

Overview and Significance in Natural Product Chemistry

Poncirin is a naturally occurring chemical compound classified as a flavanone (B1672756) glycoside. Chemically, it is known as the 7-O-neohesperidoside of isosakuranetin (B191617). wikipedia.org It is predominantly found in plants belonging to the Citrus genus, particularly in the immature fruits of Poncirus trifoliata (trifoliate orange) and Citrus reticulata cv. Suavissima (Ougan). nih.gov The compound is recognized for imparting a bitter taste to the fruits of Poncirus trifoliata. celljournal.org

In natural product chemistry, poncirin is significant due to its presence in widely consumed citrus fruits and its association with various reported biological activities. nih.govresearchgate.net The study of such plant-derived compounds, known as phytochemicals, is a key area of natural product chemistry, focusing on their isolation, identification, structural elucidation, and investigation of their properties. benthamdirect.com Poncirin, as a member of the flavonoid class, contributes to the understanding of the chemical diversity and potential bioactivity present in the plant kingdom. nih.gov

Historical Context of Research on Flavonoids and Poncirin

The investigation of flavonoids has a history dating back to 1936 when a new substance, initially termed "citrin" and believed to be a vitamin (vitamin P), was isolated from lemons. encyclopedia.pubnih.gov It was later determined that citrin was composed of flavonoids, including hesperidin (B1673128) and eriodictyol. encyclopedia.pub Although the classification as a vitamin was later withdrawn, this early work highlighted the presence and potential importance of flavonoids in plants. encyclopedia.pub

Flavonoids, as a broad class of polyphenolic compounds, are widely distributed in the plant kingdom and have been studied for their diverse structures and occurrences in fruits, vegetables, grains, and other plant parts. nih.govnih.gov Poncirin, as a specific flavanone glycoside, falls under this larger umbrella of flavonoid research. Its identification and isolation from Poncirus trifoliata and other citrus species have contributed to the expanding knowledge base of natural products found in these plants. nih.gov Traditional medicine systems have long utilized plants containing flavonoids, including those with poncirin, for various health-related purposes, providing a historical impetus for scientific investigation into their active principles. celljournal.orgbenthamdirect.com

Scope and Objectives of Poncirin Academic Investigation

The scope of academic investigation into poncirin is broad, encompassing its chemical characterization, distribution in nature, and potential biological activities. Defining the scope of research is crucial for focusing efforts and effectively utilizing resources. insight7.ioresearcher.lifediscoverphds.com

Key objectives in poncirin research include:

Isolation and Structural Analysis: Identifying and isolating poncirin from various plant sources and confirming its chemical structure (C₂₈H₃₄O₁₄) and properties. nih.gov

Distribution and Quantification: Studying the presence and concentration of poncirin in different plant parts and species, potentially across various growth stages. mdpi.com

Investigation of Biological Activities: Exploring the potential effects of poncirin in various biological systems. This includes research into its antioxidant, anti-inflammatory, and potential anti-cancer properties, among others. nih.govresearchgate.netmdpi.com Studies have investigated its effects on specific pathways, such as the PI3K/AKT signaling pathway in cancer cells or its impact on gut microbial diversity and metabolomics in animal models. celljournal.orgnih.govcelljournal.org

Mechanism of Action Studies: Delving into the molecular mechanisms by which poncirin exerts its observed biological effects. This involves identifying specific cellular targets and biochemical pathways influenced by the compound. mdpi.com

Comparative Studies: Comparing the activities of poncirin with its aglycone (isosakuranetin) or other related flavonoids to understand the role of the glycoside moiety in its properties. nih.gov

Academic investigation aims to contribute to the fundamental understanding of poncirin as a natural product and to explore its potential applications based on scientific evidence. benthamdirect.com

Data Tables

Here are some examples of data points relevant to poncirin research, based on the search results:

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄O₁₄ | PubChem nih.gov |

| Molecular Weight | 594.566 g/mol | Wikipedia wikipedia.org |

| PubChem CID | 442456 | PubChem nih.gov |

| CAS Number | 14941-08-3 | PubChem nih.gov |

| Occurrence | Poncirus trifoliata, Citrus medica, Micromeria graeca | PubChem nih.gov |

| Research Finding Summary | System Studied | Key Observation | Source |

| Effect on gut microbiota and metabolomics | Mice | Increased abundance of Parabacteroides and Bacteroides; increased fecal acetic, isobutyric, and isovaleric acids. nih.gov | PubMed Central nih.gov |

| Inhibition of proliferation and metastasis in HER2 overexpressing breast cancer cells | Human HER2 breast cancer cells (SKBR3) and mouse models | Selective inhibition of proliferation and metastasis; potential modulation of PI3K/AKT pathway. celljournal.orgcelljournal.org | Cell Journal celljournal.orgcelljournal.org |

| Induction of apoptosis in human gastric cancer cells | AGS human gastric cancer cells | Inhibited proliferation; induced apoptosis via extrinsic pathway (up-regulation of Fas Ligand, activation of Caspase-8 and -3). mdpi.com | MDPI mdpi.com |

| Anti-inflammatory activity | In vitro and in vivo models | Inhibition of LPS-induced prostaglandin (B15479496) E2 and interleukin-6 production; reduction of pain behavior in inflammatory pain models in mice. nih.govresearchgate.netresearchgate.net | PubChem nih.gov, ResearchGate researchgate.netresearchgate.net |

| Activity against Aedes aegypti | Mosquitoes | Larvicidal and oviposition-deterrent activity; repellent effect on adult females. researchgate.net | ResearchGate researchgate.net |

Detailed Research Findings

Academic research has explored various facets of poncirin's biological impact. Studies in mice have indicated that poncirin can influence gut microbial diversity, leading to an increased abundance of certain bacteria like Parabacteroides and Bacteroides. nih.gov This was also associated with an increase in short-chain fatty acids such as acetic, isobutyric, and isovaleric acids in feces. nih.gov

In the context of cancer research, poncirin has been investigated for its effects on various cancer cell lines. Research on human HER2 overexpressing breast cancer cells (SKBR3) demonstrated that poncirin could selectively inhibit their proliferation and metastasis. celljournal.orgcelljournal.org These effects were potentially mediated through the modulation of the PI3K/AKT signaling pathway. celljournal.orgcelljournal.org Another study focusing on human gastric cancer cells (AGS) revealed that poncirin induced apoptosis by activating the extrinsic apoptotic pathway, characterized by the up-regulation of Fas Ligand and subsequent activation of Caspase-8 and Caspase-3. mdpi.com

Poncirin has also shown promise in studies related to inflammation and pain. It has been reported to inhibit the production of pro-inflammatory mediators like prostaglandin E2 and interleukin-6. nih.govresearchgate.net In vivo studies using mouse models of inflammatory pain indicated that poncirin treatment significantly reduced pain behaviors, including mechanical hyperalgesia and allodynia. researchgate.netmedchemexpress.com Furthermore, it appeared to enhance the expression levels of antioxidant enzymes. researchgate.net

Beyond mammalian systems, research has also explored the activity of poncirin against disease vectors. Studies on the dengue vector, Aedes aegypti, showed that poncirin exhibited larvicidal and oviposition-deterrent activities. researchgate.net It also demonstrated a repellent effect against adult female mosquitoes. researchgate.net

These findings highlight the diverse range of biological activities associated with poncirin and underscore the ongoing academic interest in understanding its potential applications.

Structure

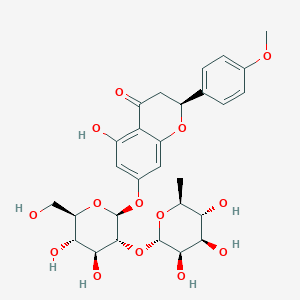

2D Structure

Propiedades

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAWPKPYBMEWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Poncirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14941-08-3 | |

| Record name | (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poncirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C | |

| Record name | Poncirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin, Biosynthesis, and Metabolomics of Poncirin

Botanical Sources and Distribution of Poncirin

Poncirin is primarily found in Poncirus trifoliata and Citrus reticulata cv. Suavissima, with notable concentrations in specific tissues. It has also been reported in other Citrus species and botanical sources. medchemexpress.comnih.govacs.orgresearchgate.netbiotech-asia.orgmdpi.commedicinalcrop.orgcreative-proteomics.com

Poncirus trifoliata (Trifoliate Orange)

Poncirus trifoliata is a primary source of poncirin. wikipedia.orgmedchemexpress.comchemfaces.combenthamscience.comresearchgate.net Poncirin is a significant flavanone (B1672756) glycoside isolated from the fruits of Poncirus trifoliata. wikipedia.orgchemfaces.com Studies have indicated the presence of poncirin in ethyl acetate (B1210297) extracts of P. trifoliata.

Citrus reticulata cv. Suavissima (Ougan)

Citrus reticulata cv. Suavissima, known as Ougan, is another important source of poncirin. nih.govresearchgate.netnih.gov Poncirin has been isolated from various tissues of Ougan fruit, including the flavedo, albedo, segment membrane, and juice sac. nih.govresearchgate.netnih.gov The albedo (white inner peel) of Ougan fruit has been identified as a particularly rich source, with reported concentrations of 1.37 mg/g dry weight. nih.govresearchgate.netnih.gov

Table 1: Poncirin Content in Different Tissues of Ougan Fruit

| Tissue | Poncirin Content (mg/g FW) |

| Albedo | 1.37 |

| Segment Membrane | Lower than Albedo |

| Flavedo | Lower than Albedo |

| Juice Sac | Lowest |

Data derived from search results nih.gov. FW: Fresh Weight.

Purification methods for poncirin from Ougan albedo have involved techniques such as ethanol (B145695) extraction, D101 macroporous resin adsorption, and high-speed counter-current chromatography (HSCCC). nih.gov These methods have successfully increased poncirin purity significantly. nih.gov

Table 2: Purification of Poncirin from Ougan Albedo

| Purification Step | Poncirin Purity (%) | Recovery Rate (%) |

| Crude Extract (Ougan Albedo) | 0.14 | - |

| D101 Resin Purification (One-step) | 5.30 | 71.55 |

| HSCCC Purification | 96.56 | 63.77 (from 60 mg sample) |

Data derived from search results nih.gov.

Other Citrus Species and Botanical Sources

Beyond Poncirus trifoliata and Citrus reticulata cv. Suavissima, poncirin has been detected in other Citrus species. These include Citrus aurantium (sour orange), where a poncirin content of 108.6 mg/kg has been reported. nih.govresearchgate.net Poncirin is also present in Citrus reticulata, commonly known as mandarin. benthamscience.comresearchgate.netnih.gov

The distribution of flavonoid glycosides, including poncirin, in various Citrus and Poncirus species has been studied to understand taxonomic relationships. tandfonline.com While some Citrus species primarily contain neohesperidosides like naringin (B1676962) and neohesperidin, others may contain rutinosides like poncirin and hesperidin (B1673128). tandfonline.com

Poncirin has also been reported in botanical sources outside of the Citrus genus, including Micromeria graeca and Citrus medica. nih.gov

Biosynthetic Pathways and Enzymatic Studies of Poncirin

The biosynthesis of poncirin is part of the broader flavonoid biosynthetic pathway in plants. acs.orgbiotech-asia.orgoup.comcore.ac.ukmdpi.com

Flavonoid Biosynthesis in Plants

Flavonoids are synthesized via the phenylpropanoid pathway, which begins with the amino acid phenylalanine. acs.orgbiotech-asia.orgoup.commdpi.com Key enzymes in the early stages of this pathway include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate: CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). acs.orgbiotech-asia.orgoup.commdpi.com These enzymes lead to the formation of naringenin (B18129) chalcone, which is then isomerized to naringenin. mdpi.com Naringenin serves as a central precursor for various classes of flavonoids, including flavanones, flavones, flavonols, and anthocyanins. biotech-asia.orgoup.commdpi.com

In citrus, naringenin can be modified by enzymes like oxygen methylases or hydroxylases to form other flavanone aglycones such as hesperetin, eriodictyol, or isosakuranetin (B191617). oup.com Poncirin is a glycoside of isosakuranetin. wikipedia.org

Glycosylation Mechanisms and Related Enzymes (e.g., CitUGT90A31, CitUGT89AK1)

Glycosylation is a crucial step in flavonoid biosynthesis, affecting their solubility, stability, and biological activity. Flavonoid glycosides are formed when a sugar molecule, such as glucose or rhamnose, is attached to a flavonoid aglycone through a glycosidic linkage, typically catalyzed by UDP-glycosyltransferases (UGTs). biotech-asia.orgoup.com

Poncirin is a 7-O-neohesperidoside, meaning a neohesperidose disaccharide (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) is attached to the 7-hydroxyl group of the isosakuranetin aglycone. tandfonline.comnih.gov

Specific UGTs are involved in the glycosylation of flavonoids in citrus. Studies have identified flavonoid 7-O-glucosyltransferases (7GlcTs) that catalyze the glucosylation at the 7-position of flavonoid aglycones. oup.com Subsequently, rhamnosyltransferases can add a rhamnose unit to the glucose, forming disaccharides like neohesperidose or rutinose. tandfonline.comoup.com

Research has characterized UGTs involved in flavonoid glycosylation in Citrus. For instance, homologous genes of CgUGT90A31 and CgUGT89AK1 in Poncirus trifoliata have been shown to possess 7-O-glucosylation function. oup.com These enzymes play a vital role in shunting the flavonoid biosynthesis pathway towards the production of flavonoid glycosides. oup.com The expression levels of such UGTs can influence the accumulation of flavonoid glycosides in citrus tissues. oup.com

Metabolomics studies in citrus have provided insights into the complex network of flavonoid metabolism and the enzymes involved. nih.govoup.compeerj.com Analysis of different citrus varieties and tissues has helped to identify and quantify various flavonoid compounds and correlate their accumulation with the expression of genes encoding biosynthetic enzymes. oup.comnih.gov

Microbial Metabolism and Biotransformation of Poncirin

Upon oral administration, poncirin undergoes significant metabolism, particularly by the human intestinal microbiota. researchgate.netkoreascience.krjmb.or.krnih.gov This biotransformation is crucial as it can lead to the formation of metabolites that may have different biological activities compared to the parent compound. jmb.or.kr

Metabolism by Human Intestinal Microbiota (e.g., α-L-Rhamnosidase Activity)

The metabolism of poncirin by human intestinal bacteria primarily involves the hydrolysis of its glycosidic linkages. A key enzyme responsible for this process is α-L-rhamnosidase. researchgate.netjmb.or.krjmb.or.krnih.gov Studies using human stool specimens have measured the α-L-rhamnosidase activity on poncirin and other flavonoid rhamnoglycosides. researchgate.netjmb.or.krjmb.or.kr The average α-L-rhamnosidase activity on poncirin substrates was measured to be 0.15 ± 0.09 pmol/min/mg in human stool specimens. researchgate.netjmb.or.krjmb.or.kr Research has also led to the isolation and cloning of an α-L-rhamnosidase gene from Bifidobacterium dentium, a human intestinal bacterium, which is capable of hydrolyzing poncirin. researchgate.netjmb.or.krjmb.or.krnih.gov This enzyme has shown to be effective in hydrolyzing the (1→2) bonds of rhamnoglycosides. researchgate.netjmb.or.krjmb.or.krnih.gov

Table 1: Average α-L-Rhamnosidase Activities on Different Substrates

| Substrate | Average Activity (pmol/min/mg) | Standard Deviation |

| p-nitrophenyl-α-L-rhamnopyranoside | 0.10 | 0.07 |

| Rutin | 0.25 | 0.08 |

| Poncirin | 0.15 | 0.09 |

Formation of Metabolites (e.g., Ponciretin)

A major metabolite formed from the microbial metabolism of poncirin is ponciretin (B1265316). koreascience.krnih.govrsc.orgnih.gov This conversion occurs through the removal of the rhamnose moiety by bacterial α-L-rhamnosidase activity. researchgate.netjmb.or.krjmb.or.krnih.gov Some intestinal bacteria, such as Streptococcus Y-25 and Staphylococcus Y-88, have been identified as being involved in the conversion of poncirin to ponciretin. koreascience.kr Ponciretin has been shown to possess biological activities, including anti-Helicobacter pylori effects. nih.gov The anti-inflammatory effect of ponciretin has also been reported to be superior to that of poncirin in certain contexts. nih.govrsc.org

Impact on Gut Microbial Diversity (e.g., Parabacteroides, Bacteroides, Allobaculum, Alloprevotella)

Studies investigating the effects of poncirin on gut microbial diversity have been conducted, primarily in animal models. Research in mice has shown that poncirin can alter the composition of the gut microbiota. mdpi.comnih.govnih.gov Specifically, intervention with poncirin has been observed to increase the abundance of certain bacterial genera, including Parabacteroides and Bacteroides. mdpi.comnih.gov Conversely, other genera like Allobaculum and Alloprevotella may be affected differently by poncirin compared to its aglycone, isosakuranetin. mdpi.comnih.gov These alterations in microbial populations can have downstream effects on host health and metabolism. mdpi.comrsc.org

Table 2: Impact of Poncirin (PC) and Isosakuranetin (IR) on Gut Bacterial Abundance in Mice

| Bacterial Genus | Fold Change (PC vs Control) | Fold Change (IR vs Control) |

| Parabacteroides | 1.2 | 1.0 |

| Bacteroides | 2.4 | Not specified |

| Allobaculum | Not specified | Reduced by 1.0 |

| Alloprevotella | Not specified | Increased by 1.5 |

Metabolomic Profiling in Biological Systems (e.g., short-chain fatty acids, amino acid metabolism)

Metabolomic profiling has been employed to understand the systemic impact of poncirin in biological systems. Studies in mice have revealed that poncirin supplementation can influence the levels of various metabolites, including short-chain fatty acids (SCFAs) and compounds involved in amino acid metabolism. mdpi.comnih.govnih.gov SCFAs, such as acetic acid, isobutyric acid, and isovaleric acid, are produced by the gut microbiota through the fermentation of dietary fibers and other substrates. mdpi.comnih.govmetabolon.com Poncirin intervention has been shown to increase the levels of these fecal SCFAs in mice. mdpi.comnih.gov

Furthermore, metabolomic analysis of urine in mice treated with poncirin has indicated effects on pathways related to the digestion and absorption of protein and carbohydrates, as well as the metabolism of amino acids. mdpi.comnih.govresearchgate.net Specific amino acids, including glycine, serine, threonine, tryptophan, D-arginine, and D-ornithine, were identified as potential biomarkers in the urine of mice in the poncirin group. mdpi.comnih.govresearchgate.net These findings suggest that poncirin and its metabolites can influence host metabolism beyond the gut. mdpi.comnih.govnih.govresearchgate.net

Table 3: Effect of Poncirin (PC) on Fecal Short-Chain Fatty Acid Levels in Mice

| Short-Chain Fatty Acid | Fold Change (PC vs Control) |

| Acetic acid | 1.8 |

| Isobutyric acid | 1.2 |

| Isovaleric acid | 1.3 |

Table 4: Metabolic Pathways Potentially Affected by Poncirin Treatment in Mice (based on urine metabolomics)

| Metabolic Pathway |

| Glycine, serine and threonine metabolism |

| Tryptophan metabolism |

| N-glycan biosynthesis |

| D-arginine and D-ornithine metabolism |

Advanced Analytical and Isolation Methodologies for Poncirin

Extraction and Isolation Techniques for Poncirin

Extracting poncirin from plant materials is typically the initial step, followed by purification techniques to obtain the compound in a highly pure form. Common sources include the fruits and peels of citrus plants wikipedia.orgwikiwand.comresearchgate.netchemfaces.comnih.gov.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatographic technique that does not use a solid support, thus minimizing irreversible adsorption of the analyte and offering high recovery rates researchgate.net. HSCCC has been successfully applied for the preparative isolation of poncirin from various plant sources, often in combination with other methods researchgate.netchemfaces.comnih.govmdpi.comnih.govnih.govcapes.gov.br.

One study utilized HSCCC combined with D101 macroporous resin chromatography for the separation and purification of poncirin from the albedo of Citrus reticulate cv. Suavissima researchgate.netnih.govmdpi.com. Following D101 resin purification, which increased purity from 0.14% to 5.30%, the sample was subjected to HSCCC researchgate.netnih.gov. An optimized two-phase solvent system of chloroform–methanol (B129727)–n-butanol–water (4:3:0.5:2, v/v/v/v) was employed for the HSCCC separation researchgate.netmdpi.com. Using a flow rate of 2.0 mL/min and a revolution speed of 850 rpm, 2.1 mg of poncirin with a purity of 96.56% was obtained from a 60 mg refined sample in a single run researchgate.netnih.gov. The recovery rate for the HSCCC step was reported as 63.77% researchgate.netnih.gov.

Another application of HSCCC for poncirin isolation from Aurantii fructus utilized a solvent system of n-hexane–ethyl acetate (B1210297)–n-butanol–methanol–0.05% acetic acid (1:3:1.8:1:5, v/v/v/v/v) nih.govnih.gov. From 150 mg of a 70% ethanol (B145695) crude extract, 3 mg of poncirin was isolated with a purity of 92.4% nih.govnih.gov.

These studies demonstrate the effectiveness of HSCCC, particularly when coupled with preliminary purification steps like macroporous resin chromatography, for obtaining high-purity poncirin.

| Purification Step | Purity (%) (from C. reticulata albedo) | Recovery (%) (from C. reticulata albedo) | Yield (mg) (from 60 mg refined sample) |

|---|---|---|---|

| Crude extract | 0.14 | - | - |

| D101 Resin | 5.30 | 71.55 | 302.4 (from 16 g raw material) |

| HSCCC | 96.56 | 63.77 | 2.1 |

D101 Macroporous Resin Chromatography

D101 macroporous resin chromatography is frequently employed as a preliminary step in the purification of poncirin from crude plant extracts researchgate.netnih.govmdpi.comnih.govcapes.gov.brresearchgate.net. This method is effective for cleaning up crude extracts by adsorbing target compounds while allowing non-adsorbent components like polysaccharides and proteins to pass through nih.govresearchgate.net.

In the purification of poncirin from Citrus reticulate cv. Suavissima albedo, D101 macroporous resin chromatography was used prior to HSCCC researchgate.netnih.govmdpi.com. Dynamic adsorption experiments showed that poncirin was tightly absorbed by the resin researchgate.netmdpi.com. Elution with 70% ethanol was found to be effective nih.gov. Following D101 resin purification, the purity of poncirin increased significantly from 0.14% in the crude extract to 5.30%, with a recovery rate of 71.55% researchgate.netnih.gov. This demonstrates the utility of D101 resin in enriching poncirin content and preparing the sample for subsequent high-resolution separation techniques like HSCCC.

D101 resin has also been used in the purification of other related flavonoids like neohesperidin, showing an 11.83-fold purity increase from 4.92% to 58.22% with a 68.97% recovery using 55% aqueous ethanol for elution capes.gov.br. This highlights the resin's general applicability for flavonoid purification.

Other Chromatographic and Purification Methods

Beyond HSCCC and D101 resin, other chromatographic techniques have been explored for poncirin isolation. Centrifugal Partition Chromatography (CPC) has been reported as a one-step method for purifying flavanone (B1672756) glycosides, including poncirin, from Poncirus trifoliata nih.gov. Using a two-phase solvent system of ethyl acetate-acetonitrile-water (3:2:5, v/v/v), poncirin was purified from crude extract with a purity exceeding 90% nih.gov.

Conventional methods such as silica (B1680970) gel column chromatography have also been used for poncirin separation, although methods combining macroporous resin and HSCCC may offer higher efficiency and sample recovery in some cases researchgate.net. Ultrasound-assisted extraction is a technique used to enhance the initial extraction efficiency of poncirin from plant materials before chromatographic purification medicinalcrop.org.

Quantitative and Qualitative Analysis of Poncirin

Accurate identification and quantification of poncirin in various samples are crucial for research and quality control. Advanced liquid chromatography coupled with sensitive detectors are the primary tools for these analyses.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the sensitive and selective quantitative and qualitative analysis of poncirin, particularly in complex matrices mdpi.commdpi.commdpi.commdpi.comnih.govnih.gov. Its high sensitivity allows for the detection and quantification of poncirin even at low concentrations.

UHPLC-MS/MS methods for poncirin analysis typically utilize C18 reversed-phase columns with small particle sizes (e.g., 1.7 μm) to achieve high resolution and rapid separation mdpi.commdpi.comnih.gov. Mobile phases commonly consist of water and organic solvents (such as acetonitrile (B52724) or methanol), often with the addition of an acidic modifier like formic acid to improve peak shape and ionization mdpi.commdpi.comnih.govnih.gov.

Detection is performed using a triple quadrupole mass spectrometer (QqQ-MS/MS) or Orbitrap mass spectrometer, often operating in multiple reaction monitoring (MRM) mode for quantitative analysis to enhance selectivity and sensitivity mdpi.commdpi.commdpi.comnih.gov. Poncirin typically shows good ionization in negative ion mode, yielding a deprotonated molecule [M-H]⁻ mdpi.comnih.gov. Characteristic fragment ions are monitored for identification and quantification mdpi.comnih.gov. For example, a deprotonated ion at m/z 593.6 and fragment ions at m/z 330.4, 437, and 617.6 have been detected for purified poncirin using LC-MS researchgate.net. Another study reported a deprotonated ion [M-H]⁻ at m/z 593.6 and typical fragment ions in LC-MS analysis mdpi.com.

UHPLC-MS/MS methods for poncirin have been validated for parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision (intra-day and inter-day), and recovery, demonstrating their reliability for accurate analysis mdpi.commdpi.commdpi.commdpi.com. For instance, a validated UHPLC-QQQ-MS/MS method for analyzing multiple compounds, including poncirin, in traditional Chinese medicine showed good linearity (r ≥ 0.9950), acceptable precision (RSDs ≤ 8.88%), and recovery rates between 93.07% and 103.98% mdpi.com.

High Performance Liquid Chromatography-Photodiode Array (HPLC-PDA)

High Performance Liquid Chromatography coupled with Photodiode Array (HPLC-PDA) detection is a widely used and reliable method for the qualitative and quantitative analysis of poncirin researchgate.netchemfaces.comnih.govmdpi.comnih.govmedicinalcrop.orgmdpi.commdpi.comnih.govnih.govresearchgate.netcore.ac.uksci-hub.seresearchgate.netkoreascience.kr. PDA detection allows for the acquisition of full UV-Vis spectra across the eluted peaks, which is valuable for peak identification and purity assessment by comparing sample spectra with those of authentic standards mdpi.commdpi.comnih.gov. Poncirin typically exhibits characteristic UV absorption, often detected around 280 nm researchgate.netmdpi.com.

HPLC-PDA methods for poncirin commonly employ C18 reversed-phase columns medicinalcrop.orgmdpi.comnih.govresearchgate.net. Gradient elution with mobile phases consisting of water and organic solvents (such as methanol or acetonitrile) is frequently used to achieve optimal separation of poncirin from other compounds in complex extracts medicinalcrop.orgmdpi.commdpi.comnih.govnih.gov. Flow rates are typically around 1.0 mL/min mdpi.commedicinalcrop.orgmdpi.comkoreascience.kr.

HPLC-PDA methods have been validated for quantitative analysis of poncirin, showing good linearity, recovery, and precision medicinalcrop.orgmdpi.comnih.govsci-hub.se. For example, an HPLC method for analyzing poncirin and naringin (B1676962) in Ponciri fructus immaturus showed good linearity (R² > 0.999) and recovery rates between 95.81% and 101.48% medicinalcrop.org. Another validated HPLC-PDA method for the simultaneous quantification of multiple markers, including poncirin, in a traditional Korean medicine formula demonstrated excellent linearity (r² ≥ 0.99996), recovery between 95.89% and 104.18%, and good precision (RSD < 3.00%) mdpi.com. Identification using HPLC-PDA is often confirmed by comparing retention times and UV spectra with those of a known standard mdpi.commdpi.comnih.gov.

| Analytical Method | Column Type | Mobile Phase Components | Detection Method | Key Application | Validation Parameters Reported |

|---|---|---|---|---|---|

| UHPLC-MS/MS | C18 (e.g., 1.7 μm) | Water, Acetonitrile (often +acid) | MS/MS (MRM) | Quantitation, Qualitative | Linearity, LOD/LOQ, Precision, Recovery |

| HPLC-PDA | C18 (e.g., 5 μm) | Water, Methanol/Acetonitrile | PDA | Quantitation, Qualitative | Linearity, Recovery, Precision |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely employed for the identification, characterization, and quantification of Poncirin in various complex matrices, including plant extracts and biological samples. This hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation power of mass spectrometry.

LC-MS is frequently used in conjunction with other detection methods, such as Photodiode Array (PDA) or Ultraviolet (UV) detection, to provide comprehensive information about Poncirin. The chemical structure of purified Poncirin has been identified and confirmed using both HPLC-PDA and LC-MS nih.govresearchgate.netnih.govchemfaces.com.

In LC-MS analysis, the molecular ion of Poncirin is a key indicator for its identification. Studies have reported the observation of a prominent deprotonated molecule ion, [M-H]⁻, at m/z 593.6 when analyzing purified Poncirin, which is consistent with a molecular weight of approximately 594.6 nih.gov. Furthermore, tandem mass spectrometry (LC-MS²) provides valuable structural details through fragmentation patterns. Typical fragment ions detected for Poncirin include those at m/z 330.4, 437, and 617.6 nih.gov. In positive ion mode, the protonated molecule ion, [M + H]⁺, has been confirmed at m/z 595.1 mdpi.com.

LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, is a highly sensitive and specific method for the simultaneous quantification of Poncirin alongside other compounds in complex samples. This approach is valuable for quality control of herbal formulas containing Poncirin, such as Sojadodamgangki-tang (SDGT) mdpi.commdpi.com. It is also applied in pharmacokinetic studies to determine the concentration of Poncirin and its metabolites in biological matrices like rat plasma researchgate.net.

Optimized LC-MS/MS parameters are crucial for achieving accurate and reliable results. Typical chromatographic conditions involve using mobile phases consisting of aqueous solutions (e.g., 0.1% formic acid) and organic solvents (e.g., acetonitrile) with gradient elution programs mdpi.com. Flow rates are often set in the range of 0.3 mL/min, with injection volumes around 2.0 µL mdpi.com. Detection is performed in both positive and negative ion modes, depending on the ionization efficiency of the target analyte mdpi.com. Specific MRM transitions, along with optimized collision energy and cone voltage, are established for the selective detection and quantification of Poncirin mdpi.com.

Research findings demonstrate the application of LC-MS/MS for quantifying Poncirin in various matrices. For instance, in a study analyzing SDGT extract using UPLC-MS/MS MRM, Poncirin was one of the 14 marker components quantified, with concentrations ranging from 5.20 to 5.25 mg/g in different samples mdpi.com. Another study utilizing UPLC-MS/MS MRM for the simultaneous analysis of 13 components in a different traditional medicine sample (Yeokwisan) reported Poncirin concentrations around 1.08 mg/g in a mixed standard solution and 0.02–100.36 mg/g in the sample depending on the assay mdpi.com.

LC-MS-based metabolomics approaches have also been employed to study the metabolic impact of Poncirin. These studies utilize LC-MS analysis to profile changes in metabolites in biological samples following Poncirin administration nih.govmdpi.com. Furthermore, LC-MS is used in phytochemical profiling studies to identify compounds like Poncirin in plant extracts, such as those from Magnolia champaka leaves researchgate.net.

The following tables illustrate typical data that might be obtained from LC-MS/MS analysis focusing on quantification and method parameters:

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| Poncirin | ~6.58 mdpi.com | 595.1 mdpi.com | (Fragment ions) | Positive |

| Poncirin | - | 593.6 nih.gov | 330.4, 437, 617.6 nih.gov | Negative |

Note: Specific fragment ions and optimized parameters (collision energy, cone voltage) are determined during method development for targeted quantification.

| Sample | Poncirin Concentration (mg/g) | Analytical Method |

| SDGT Extract | 5.20 – 5.25 mdpi.com | LC-MS/MS MRM |

| Yeokwisan Sample | 0.02 – 100.36 mdpi.com | UPLC-MS/MS MRM |

Note: Concentration ranges can vary significantly based on the source material and extraction method.

Preclinical Pharmacological Activities and Mechanistic Studies of Poncirin

Anti-Cancer Research

Preclinical studies have investigated the anti-cancer potential of poncirin through in vitro and in vivo models, revealing its ability to inhibit cancer cell proliferation, induce apoptosis, suppress migration and invasion, and modulate key molecular pathways involved in oncogenesis. researchgate.netcelljournal.orgnih.gov

In Vitro Anti-Proliferative and Pro-Apoptotic Effects

Poncirin has demonstrated significant in vitro inhibitory effects on the growth of various cancer cell lines. Studies on human HER2 overexpressing breast cancer cells (SKBR3) showed that poncirin selectively inhibited their proliferation with an IC50 value of 8 µM, while having minimal effects on normal breast epithelial cells (MCF10A) with an IC50 value greater than 100 µM. celljournal.orgresearchgate.net Similarly, purified poncirin has been shown to significantly inhibit the proliferation of human gastric cancer cells (SGC-7901) in a dose-dependent manner, with growth inhibition reaching 57.3% at a concentration of 25 µg/mL. researchgate.netmdpi.com Poncirin also inhibited the proliferation of AGS human gastric cancer cells in a dose-dependent manner, with an IC50 value of approximately 130 µM at 24 hours. nih.gov

Poncirin induces apoptosis in cancer cells through various mechanisms. In SKBR3 breast cancer cells, poncirin treatment increased the percentage of apoptotic cells in a dose-dependent manner. celljournal.org This was accompanied by a significant elevation in the expression levels of the pro-apoptotic protein Bax and caspase-3, while concurrently reducing the expression levels of the anti-apoptotic protein Bcl-2. celljournal.org These findings suggest that poncirin modulates the expression of key proteins involved in the intrinsic apoptotic pathway.

In AGS human gastric cancer cells, poncirin induced apoptosis in a dose-dependent manner, characterized by the accumulation of sub-G1 DNA content, formation of apoptotic bodies, chromatin condensation, and DNA fragmentation. nih.govnih.gov Mechanistically, poncirin up-regulated the expression of Fas Ligand (FasL) and activated caspase-8 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov This indicates that poncirin induces apoptosis in AGS cells primarily through the extrinsic apoptotic pathway, with no observed effect on mitochondrial membrane potential or the expression of Bax and Bcl-xL, suggesting the mitochondrial pathway is not the primary route of apoptosis induction in this cell line. nih.govnih.govresearchgate.net

The following table summarizes some of the in vitro anti-proliferative and pro-apoptotic effects of poncirin:

| Cell Line | Effect | Key Findings | Citations |

| SKBR3 (HER2+ Breast Cancer) | Anti-proliferative | IC50 = 8 µM; Selective toxicity compared to normal cells. | celljournal.orgresearchgate.net |

| SKBR3 (HER2+ Breast Cancer) | Pro-apoptotic | Increased apoptotic cell percentage; Elevated Bax and caspase-3; Reduced Bcl-2 expression. | celljournal.org |

| SGC-7901 (Gastric Cancer) | Anti-proliferative | Dose-dependent inhibition; 57.3% inhibition at 25 µg/mL. | researchgate.netmdpi.com |

| AGS (Gastric Cancer) | Anti-proliferative | Dose-dependent inhibition; IC50 ≈ 130 µM at 24h. | nih.gov |

| AGS (Gastric Cancer) | Pro-apoptotic | Increased sub-G1 DNA content; Up-regulation of FasL; Activation of caspase-8 and -3; PARP cleavage. | nih.govnih.govdntb.gov.ua |

Cell Cycle Modulation and Apoptosis Induction

Poncirin's ability to induce apoptosis is closely linked to its effects on cell cycle progression. In AGS gastric cancer cells, poncirin treatment led to an accumulation of cells in the sub-G1 phase, which is indicative of an apoptotic cell population. nih.govnih.gov The modulation of key apoptotic proteins like Bax, caspase-3, and Bcl-2, as observed in SKBR3 cells, highlights the mechanisms by which poncirin triggers programmed cell death. celljournal.org

Inhibition of Cell Migration and Invasion

Beyond inhibiting proliferation and inducing apoptosis, poncirin has also demonstrated the capacity to suppress cancer cell migration and invasion, crucial steps in tumor metastasis. In SKBR3 breast cancer cells, poncirin treatment significantly decreased invasion in a dose-dependent manner, with more prominent effects at higher concentrations. celljournal.orgresearchgate.net Transwell assays confirmed that poncirin restricted the migration of SKBR3 cells. celljournal.orgresearchgate.net Studies on hepatocellular carcinoma (HCC) cell lines (Hep3B and Huh7) also showed that Poncirus fructus extract, which contains poncirin, inhibited migration and invasion by inhibiting the epithelial-mesenchymal transition (EMT) process and downregulating the activities of matrix metalloproteinase (MMP)-2 and MMP-9. nih.gov

In Vivo Anti-Tumorigenic Studies in Animal Models

The anti-cancer effects of poncirin observed in vitro have been further supported by in vivo studies using animal models. In xenografted tumor-bearing nude mice with SKBR3 breast cancer cells, oral administration of poncirin at doses of 50 and 100 mg/kg/day for 30 days consistently showed a reduction in tumor growth compared to the vehicle control group. celljournal.orgcelljournal.orgnih.gov This substantiates the potential of poncirin as an anti-cancer agent in a living system.

Underlying Molecular Pathways in Oncogenesis

Poncirin exerts its anti-cancer effects by modulating key molecular signaling pathways involved in oncogenesis. A prominent pathway affected by poncirin is the PI3K/AKT signaling pathway, which plays a critical role in cell survival, growth, and metastasis. celljournal.orgnih.gov In SKBR3 breast cancer cells, poncirin treatment decreased the intracellular levels of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT) in a dose-dependent manner, while the expression of total PI3K and AKT proteins remained largely unchanged. celljournal.org This indicates that poncirin represses the PI3K/AKT pathway to exert its anti-cancer effects against HER2 overexpressing breast cancer cells. celljournal.orgresearchgate.net

Poncirin has also been shown to inhibit the PI3K/Akt signaling in cisplatin-resistant osteosarcoma cells, contributing to enhanced cisplatin (B142131) sensitivity, promoted apoptosis, and increased caspase-3/7 activity. nih.gov Rescue experiments demonstrated that activating the PI3K/Akt signaling pathway abolished these effects, confirming the central role of this pathway in poncirin's action in these cells. nih.gov

The modulation of the PI3K/AKT pathway by poncirin is considered a central mechanism underlying its observed anti-proliferative and anti-metastatic effects in HER2 overexpressing breast cancer cells and its impact on cisplatin resistance in osteosarcoma cells. celljournal.orgresearchgate.netnih.govnih.gov

Anti-Inflammatory and Immunomodulatory Effects

Poncirin possesses significant anti-inflammatory and immunomodulatory properties. researchgate.netresearchgate.netmdpi.com Studies have shown that poncirin can inhibit the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, poncirin reduced the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the mRNA expression of iNOS, COX-2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner. semanticscholar.orgjst.go.jp This anti-inflammatory effect is mediated, at least in part, through the inactivation of nuclear factor-κB (NF-κB), which involves the reduction of IκB-α degradation and phosphorylation, and subsequent inhibition of nuclear translocation of p50 and p65 NF-κB subunits. semanticscholar.orgjst.go.jp

In inflammatory pain models in mice, systemic administration of poncirin successfully alleviated pain associated with inflammation. nih.gov This anti-hyperalgesic effect is attributed to the suppression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov Poncirin treatment also significantly reduced levels of nitric oxide (NO), a mediator of inflammation. nih.gov

Poncirin's immunomodulatory effects are also being explored. Studies suggest that poncirin can influence gut microbiota composition, which is linked to immunomodulation. mdpi.comnih.gov For instance, poncirin treatment significantly increased the abundance of Parabacteroides, a genus of bacteria that could have synergistic anti-inflammatory effects with poncirin. researchgate.netresearchgate.netmdpi.comnih.gov Poncirin has also been shown to suppress the differentiation of splenocytes into Th17 cells and the expression of IL-17, while increasing the differentiation of splenocytes into Treg cells, contributing to the correction of Th17/Treg imbalance observed in inflammatory conditions like colitis. nih.gov These effects are partly mediated by inhibiting the binding of LPS on TLR4 of macrophages. nih.gov

The following table summarizes some of the anti-inflammatory and immunomodulatory effects of poncirin:

Inhibition of Pro-Inflammatory Mediators

Studies have shown that poncirin can inhibit the production and expression of several key pro-inflammatory mediators. Poncirin treatment significantly inhibited the mRNA expression levels of pro-algesic and inflammatory cytokines such as TNF-α, IL-1β, IL-6, and VEGF in mice paw tissue in a CFA-induced inflammatory pain model. nih.gov In LPS-activated RAW264.7 macrophage cells, poncirin has been reported to inhibit the expression of TNF-α and IL-6. biocrick.com

Data on the inhibition of pro-inflammatory mediators by poncirin:

| Mediator | Effect of Poncirin | Model/Cell Type | Reference |

| TNF-α | Inhibited mRNA expression | CFA-induced inflammatory pain model (mice paw tissue) | nih.gov |

| TNF-α | Inhibited expression | LPS-activated RAW264.7 cells | biocrick.com |

| IL-1β | Inhibited mRNA expression | CFA-induced inflammatory pain model (mice paw tissue) | nih.gov |

| IL-6 | Inhibited mRNA expression | CFA-induced inflammatory pain model (mice paw tissue) | nih.gov |

| IL-6 | Inhibited expression | LPS-activated RAW264.7 cells | biocrick.com |

| VEGF | Inhibited mRNA expression | CFA-induced inflammatory pain model (mice paw tissue) | nih.gov |

| PGE2 | Inhibition reported | LPS-induced production in RAW 264.7 cells | nih.gov |

Modulation of Inflammatory Signaling Pathways

Poncirin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Poncirin inhibits the expression of iNOS and COX-2. biocrick.com It achieves this, at least in part, through the down-regulation of NF-κB binding activity. biocrick.com In RANKL-stimulated RAW264.7 cells, poncirin inhibited the activation of NF-κB and JNK. nih.govkoreascience.krnih.gov However, it did not significantly affect the expression of ERK or p38 in this context. koreascience.kr

Data on the modulation of inflammatory signaling pathways by poncirin:

| Pathway/Molecule | Effect of Poncirin | Model/Cell Type | Reference |

| NF-κB | Inactivation/Down-regulation of binding activity | LPS-activated RAW 264.7 cells | biocrick.com |

| NF-κB | Inhibition of activation | RANKL-stimulated RAW264.7 cells | nih.govkoreascience.krnih.gov |

| JNK | Inhibition of activation | RANKL-stimulated RAW264.7 cells | nih.govkoreascience.krnih.gov |

| COX-2 | Inhibition of expression | LPS-induced in RAW 264.7 cells | biocrick.com |

| iNOS | Inhibition of expression | LPS-induced in RAW 264.7 cells | biocrick.com |

In Vivo Anti-Inflammatory Studies in Animal Models

The anti-inflammatory potential of poncirin has been evaluated in various animal models of inflammation. Poncirin treatment significantly reduced pain behaviors in experimental models of inflammatory pain, including formalin-, acetic acid-, carrageenan-, and Complete Freund's Adjuvant (CFA)-induced inflammation in mice. nih.govresearchgate.net Specifically, poncirin inhibited paw edema induced by CFA in both acute and chronic inflammation models. nih.gov Administration of poncirin significantly reduced paw thickness at various time points after CFA-induced acute edema. nih.gov For chronic inflammation, poncirin treatment for several days showed significant inhibition of paw edema compared to the control group. nih.gov In the carrageenan-induced acute inflammatory pain model, poncirin noticeably inhibited mechanical and thermal hyperalgesia. nih.gov Intraperitoneal administration of poncirin also markedly reduced pain behavior in acetic acid-induced visceral pain models. nih.govnih.gov

Summary of in vivo anti-inflammatory effects of poncirin:

| Animal Model | Inflammatory Inducer | Observed Effect of Poncirin | Reference |

| Mice | CFA | Inhibition of paw edema (acute and chronic), reduced mechanical and thermal hyperalgesia, inhibited pro-inflammatory cytokine mRNA expression (TNF-α, IL-1β, IL-6, VEGF) | nih.govresearchgate.net |

| Mice | Acetic acid | Reduced pain behavior (visceral pain) | nih.govnih.govresearchgate.net |

| Mice | Carrageenan | Inhibited mechanical and thermal hyperalgesia, reduced pain behavior | nih.govnih.govresearchgate.net |

| Mice | Formalin | Reduced pain behavior (tonic pain) | nih.govresearchgate.net |

Bone Metabolism Regulation

Poncirin has also shown promising effects on bone metabolism by influencing both osteoclast and osteoblast activity.

Inhibition of Osteoclast Differentiation

Poncirin considerably inhibits RANKL-induced osteoclast differentiation in vitro. nih.govkoreascience.krnih.govbiomolther.org In RANKL-stimulated RAW264.7 cells, poncirin effectively reduced the number of TRAP-positive multinucleated cells, a morphological feature of osteoclasts. nih.govnih.govbiomolther.org Real-time qPCR analysis demonstrated that poncirin treatment suppressed the RANKL-mediated induction of key osteoclastogenic molecules, including NFATc1, TRAP, c-Fos, MMP9, and cathepsin K. nih.govkoreascience.krnih.govbiomolther.orgresearchgate.net Poncirin suppressed NFATc1 gene expression at relatively low concentrations. koreascience.krbiomolther.org The inhibitory effect on osteoclastogenesis was not due to cytotoxic effects on RAW264.7 cells. nih.govbiomolther.org

Data on the inhibition of osteoclast differentiation by poncirin:

| Target/Marker | Effect of Poncirin (in RANKL-stimulated RAW264.7 cells) | Reference |

| Osteoclast differentiation (TRAP-positive multinucleated cells) | Significantly suppressed/reduced formation | nih.govnih.govbiomolther.orgresearchgate.net |

| NFATc1 mRNA expression | Suppressed/Down-regulated | nih.govkoreascience.krnih.govbiomolther.orgresearchgate.net |

| TRAP mRNA expression | Suppressed | nih.govkoreascience.krnih.govbiomolther.orgresearchgate.net |

| c-Fos mRNA expression | Suppressed | nih.govkoreascience.krnih.govbiomolther.orgresearchgate.net |

| MMP9 mRNA expression | Suppressed | nih.govkoreascience.krnih.govbiomolther.orgresearchgate.net |

| Cathepsin K mRNA expression | Suppressed | nih.govkoreascience.krnih.govbiomolther.orgresearchgate.net |

Promotion of Osteoblast Differentiation

In addition to inhibiting osteoclast differentiation, poncirin has been reported to promote osteoblast differentiation. Poncirin enhances osteoblast differentiation in mesenchymal stem cells. biocrick.comjci.orgnih.gov It increases the expression of key osteogenic transcription factors, such as runt-related transcription factor 2 (Runx2). biocrick.comsnu.ac.kr Poncirin also enhanced the expression of osteogenic marker genes, including alkaline phosphatase (ALP) and osteocalcin (B1147995) (OC) mRNA. biocrick.comsnu.ac.kr Furthermore, poncirin increased ALP activity and mineral nodule formation in primary bone marrow mesenchymal stem cells. biocrick.comsnu.ac.krnih.gov It also enhanced the expression of osteoprotegerin (OPG) mRNA. biocrick.comnih.gov

Data on the promotion of osteoblast differentiation by poncirin:

| Target/Marker | Effect of Poncirin | Cell Type | Reference |

| Osteoblast differentiation | Promoted/Enhanced | Mesenchymal stem cells | biocrick.comjci.orgnih.gov |

| Runx2 expression (mRNA/protein) | Enhanced/Increased | Mesenchymal stem cells/primary bone marrow stromal cells | biocrick.comsnu.ac.krnih.gov |

| ALP activity | Increased | Primary bone marrow stromal cells | biocrick.comsnu.ac.krnih.gov |

| OC mRNA expression | Enhanced/Increased | Primary bone marrow stromal cells | biocrick.comsnu.ac.krnih.gov |

| OPG mRNA expression | Increased | Primary bone marrow stromal cells | biocrick.comnih.gov |

| Mineral nodule formation | Increased | Primary bone marrow mesenchymal stem cells/primary bone marrow stromal cells | biocrick.comsnu.ac.krnih.gov |

In Vivo Effects on Bone Loss Models in Animals

Poncirin has demonstrated efficacy in preventing bone loss in animal models. Poncirin ameliorated bone erosion in a lipopolysaccharide (LPS)-induced bone erosion model in mice. nih.govkoreascience.krnih.govbiomolther.orgresearchgate.net Micro-computer tomography analyses revealed that bone erosion in poncirin-treated mice was markedly attenuated compared to LPS-induced mice. koreascience.krnih.govbiomolther.orgresearchgate.net Measurement of bone volume fraction showed that poncirin treatment significantly ameliorated LPS-induced bone loss. koreascience.krnih.govresearchgate.net Poncirin also prevents bone loss in a glucocorticoid-induced osteoporosis (GIO) mouse model. koreascience.krnih.govbiomolther.orgnih.gov In GIO mice, poncirin significantly increased bone mineral density and improved trabecular microarchitecture. biocrick.comnih.gov It also increased serum osteocalcin and decreased serum C-terminal telopeptides of type I collagen (CTX), indicating increased bone formation and decreased bone resorption. biocrick.comnih.gov

Summary of in vivo effects of poncirin on bone loss models:

| Animal Model | Inducer | Observed Effect of Poncirin | Reference |

| Mice | LPS-induced bone erosion | Ameliorated bone erosion, significantly ameliorated bone loss (increased bone volume fraction) | nih.govkoreascience.krnih.govbiomolther.orgresearchgate.net |

| Mice | Glucocorticoid-induced osteoporosis (GIO) | Prevents bone loss, increased bone mineral density, improved trabecular microarchitecture, increased serum OC, decreased serum CTX | biocrick.comnih.gov |

Anti-Diabetic and Anti-Glycation Investigations

Preclinical research has explored the potential of poncirin in addressing key aspects of diabetes and its associated complications, including glucose regulation and the formation of advanced glycation end-products (AGEs). nih.govresearchgate.net

Glucose Uptake Enhancement (e.g., in insulin (B600854) resistant C2C12 skeletal muscle cells)

Studies using insulin-resistant C2C12 skeletal muscle cells have shown that poncirin can significantly increase glucose uptake. nih.govresearchgate.net This effect is linked to the modulation of key signaling pathways involved in glucose metabolism. nih.govresearchgate.net

Enzyme Inhibition (e.g., PTP1B, α-glucosidase, aldose reductase)

Poncirin has demonstrated inhibitory activity against several enzymes relevant to diabetes pathogenesis. These include protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and aldose reductase (AR), including human recombinant AR (HRAR) and rat lens aldose reductase (RLAR). nih.govresearchgate.net Inhibition of these enzymes represents potential therapeutic strategies for managing hyperglycemia and preventing diabetic complications. jchr.orgwikipedia.org

The inhibitory potencies of poncirin against these enzymes have been quantified by their half-maximal inhibitory concentration (IC50) values in in vitro studies:

| Enzyme | IC50 (µM) | Source |

| PTP1B | 7.76 ± 0.21 | nih.govresearchgate.net |

| α-glucosidase | 21.31 ± 1.26 | nih.govresearchgate.net |

| HRAR | 3.56 ± 0.33 | nih.govresearchgate.net |

| RLAR | 11.91 ± 0.21 | nih.govresearchgate.net |

| AGE formation (BSA) | 3.23 ± 0.09 | nih.govresearchgate.net |

Kinetic studies have indicated that poncirin acts as a mixed and competitive inhibitor for some of these enzymes. nih.govresearchgate.net

Modulation of Insulin Signaling Pathways (e.g., IRS-1/PI3K/Akt/GSK-3, GLUT-4 expression)

Investigations into the molecular mechanisms of poncirin in insulin-resistant C2C12 cells have revealed its ability to modulate key components of the insulin signaling pathway. Poncirin increased glucose uptake and decreased the expression of PTP1B. nih.govresearchgate.net Consequently, poncirin was found to increase the expression level of GLUT-4 by activating the IRS-1/PI3K/Akt/GSK-3 signaling pathway. nih.govresearchgate.netfrontiersin.org This pathway plays a crucial role in regulating glucose homeostasis and is often impaired in insulin resistance. frontiersin.org

Inhibition of Advanced Glycation End-Product (AGE) Formation

Poncirin has shown significant inhibitory effects on the formation of advanced glycation end-products (AGEs) in glucose-fructose-induced bovine serum albumin (BSA) glycation models over a four-week period. nih.govresearchgate.net This inhibition was observed across various types of AGEs, including fluorescent AGE, nonfluorescent CML, fructosamine, and β-cross amyloid structures. nih.govresearchgate.net Furthermore, poncirin demonstrated a dose-dependent ability to prevent protein oxidation, indicated by a decrease in protein carbonyl content and consumption of protein thiol. nih.govresearchgate.net AGEs are implicated in the development of diabetic complications, making their inhibition a relevant therapeutic target. thieme-connect.de

Neurobiological Activities

Preclinical studies have also explored the potential neurobiological activities of poncirin, particularly in the context of Alzheimer's disease. researchgate.net

Anti-Alzheimer's Disease Potential (e.g., acetylcholinesterase inhibition, BACE1 enzyme inhibition)

Poncirin has been reported to attenuate anti-Alzheimer's disease activity through the inhibition of acetylcholinesterase (AChE). mdpi.comresearchgate.net Inhibiting AChE is a common strategy to increase acetylcholine (B1216132) levels in the brain, which is often reduced in Alzheimer's disease. mdpi.comnih.gov

In addition to AChE inhibition, poncirin has also demonstrated inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.netmdpi.comnih.gov BACE1 is a key enzyme involved in the production of amyloid-beta (Aβ) peptides, which accumulate to form amyloid plaques, a hallmark of Alzheimer's disease. mdpi.comnih.gov Studies have reported IC50 values for poncirin's BACE1 inhibition in the low micromolar range. researchgate.netmdpi.com For instance, one study reported an IC50 of 4.0 µM for poncirin against BACE1. researchgate.net Another study indicated IC50 values of 2.34 and 3.96 µM for poncirin against BACE1. mdpi.com The position of the glycosidic linkage in flavanone (B1672756) glycosides like poncirin may influence their BACE1 inhibitory potency. frontiersin.org

Neuroprotective Effects in Animal Models

Studies in animal models have investigated the neuroprotective potential of poncirin. In a mouse model of experimental stroke induced by middle cerebral artery occlusion (MCAO), poncirin administration attenuated brain infarct size and improved neurological deficits. amegroups.org This neuroprotective effect is suggested to be mediated, at least in part, by suppressing inflammation caused by microglial activation. amegroups.orgnih.gov Poncirin was found to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and suppress the activation and nuclear translocation of NF-κB in LPS-stimulated microglia. amegroups.orgresearchgate.net

Gastrointestinal Protective Effects

Poncirin and its metabolites have been studied for their protective effects on the gastrointestinal system.

Anti-Helicobacter pylori Activity (e.g., role of ponciretin (B1265316) metabolite)

Research indicates that while poncirin itself does not significantly inhibit the growth of Helicobacter pylori (HP), its main metabolite, ponciretin (5,7-dihydroxy-4'-methoxyflavanone), demonstrates potent inhibitory activity against HP growth. jst.go.jpnih.govchemfaces.com Ponciretin has shown a minimum inhibitory concentration (MIC) of 10-20 µg/ml against Helicobacter pylori. jst.go.jpnih.govchemfaces.com Additionally, ponciretin has been shown to inhibit VacA toxin-induced vacuolation in HeLa cells, a process associated with HP pathogenesis. jmb.or.kr

| Compound | Anti-HP Growth Inhibition (MIC) | Inhibition of VacA-induced Vacuolation (IC50) |

| Poncirin | Not significant | Not specified |

| Ponciretin | 10-20 µg/ml jst.go.jpnih.govchemfaces.com | 0.078 mM jmb.or.kr |

Gastric Mucus Secretion and Gastric Emptying Modulation

Poncirin has been investigated for its effects on gastric function. In rats with HCl/ethanol-induced gastric lesions, poncirin significantly inhibited lesion formation and increased gastric mucus content. nih.gov While some sources mention potential modulation of gastric emptying, detailed data specifically on poncirin's direct impact on gastric emptying rates in preclinical models within the provided search results are limited. unipd.ithillspet.comdntb.gov.ua

Anti-Colitic Properties

Studies have explored the anti-colitic properties of poncirin. Poncirin has been reported to attenuate inflammation of the colon (colitis) in mice. amegroups.orgnih.govresearchgate.net This effect may involve preventing lipopolysaccharide (LPS) from binding to Toll-like receptors (TLRs) and inhibiting NF-κB activation. amegroups.org In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, Poncirus trifoliata extract, which contains poncirin, ameliorated weight loss and inflammatory responses, restored colon length, and reduced enterocyte death by inhibiting ROS-mediated necroptosis. nih.gov

Anti-Obesity and Anti-Adipogenic Studies

Poncirin has demonstrated potential in preclinical studies related to obesity and adipogenesis.

Inhibition of Adipocyte Differentiation (e.g., in 3T3-L1 preadipocytes, mesenchymal stem cells)

Poncirin has shown anti-adipogenic activity by inhibiting the differentiation of preadipocytes into mature adipocytes. In 3T3-L1 preadipocytes, poncirin significantly reduced lipid deposition during differentiation. mdpi.comnih.govresearchgate.net This anti-adipogenic effect has also been observed in mesenchymal stem cells, where poncirin prevented adipogenesis and enhanced osteoblast differentiation. chemfaces.com Studies suggest that poncirin's anti-adipogenic effects may involve the regulation of key transcription factors and proteins involved in adipogenesis, although the specific mechanisms can vary and are still under investigation for poncirin itself compared to other compounds or extracts. mdpi.comresearchgate.netdovepress.com

| Cell Line | Effect on Adipocyte Differentiation | Key Findings |

| 3T3-L1 Preadipocytes | Inhibited lipid deposition mdpi.comnih.govresearchgate.net | Significant reduction in lipid production at higher doses. mdpi.com |

| Mesenchymal Stem Cells | Prevented adipogenesis chemfaces.com | Enhanced osteoblast differentiation in primary bone marrow mesenchymal stem cells. chemfaces.com |

Modulation of Adipogenic Markers

Preclinical research indicates that poncirin may influence adipogenesis, the process of adipocyte (fat cell) differentiation. Studies using C3H10T1/2 mesenchymal stem cells have shown that poncirin can prevent adipocyte differentiation. This effect was demonstrated by the inhibition of cytoplasmic lipid droplet accumulation and the downregulation of mRNA expression levels of key adipogenic transcription factors, such as peroxisome proliferator-activating receptor-gamma (PPAR-γ) and CCAAT-enhancer-binding protein-beta (C/EBP-β). nih.gov These findings suggest that poncirin interferes with the transcriptional cascade necessary for adipocyte development nih.govmdpi.com. Conversely, the same study observed that poncirin enhanced the expression of crucial osteogenic transcription factors, including runt-related transcription factor 2 (Runx2) and transcriptional coactivator with PDZ-binding motif (TAZ), as well as osteogenic marker genes like alkaline phosphatase (ALP) and osteocalcin (OC). nih.gov Poncirin also increased mineral nodule formation in primary bone marrow mesenchymal stem cells, indicating a potential to promote osteoblast differentiation while inhibiting adipogenesis in mesenchymal stem cells nih.gov.

Another study evaluating the anti-adipogenic activity of Poncirus trifoliata fruit extracts and isolated compounds in 3T3-L1 preadipocytes identified poncirin as one of the compounds showing significant anti-adipogenic activity, observed as reduced lipid deposition in differentiated cells. nih.gov

Hepatoprotective Research (e.g., CCl4-induced liver injury in mice)

Poncirin has demonstrated hepatoprotective effects in preclinical models, particularly against carbon tetrachloride (CCl4)-induced liver injury in mice. In studies using acute and chronic CCl4-induced liver injury models in albino BALB/c mice, poncirin treatment significantly improved various parameters. nih.govnih.gov This included improvements in behavioral parameters such as food and water intake, attenuation of liver weight variation, and improvement in total body weight. nih.govnih.gov

Biochemical analysis revealed that poncirin treatment significantly improved hematological and biochemical parameters compared to CCl4-treated groups. nih.govnih.gov Poncirin treatment significantly reduced liver stress markers such as bilirubin, alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and aspartate aminotransferase (AST), while enhancing the serum concentration of total protein. nih.gov

Poncirin's hepatoprotective mechanism involves the modulation of oxidative stress and inflammatory responses. nih.govnih.gov Poncirin treatment induced antioxidants and reduced oxidative stress markers. nih.govnih.gov It significantly enhanced the antioxidant defense mechanisms, including glutathione (B108866) (GSH), glutathione S-transferase (GST), catalase, and superoxide (B77818) dismutase (SOD), thereby protecting hepatocytes from CCl4-induced oxidative stress. nih.gov Furthermore, poncirin treatment evidently decreased inflammatory mediators and significantly reduced pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.govrbmb.net Histological studies using hematoxylin (B73222) and eosin (B541160) (H&E) staining showed that poncirin treatment significantly improved the histology of the liver compared to the CCl4-treated group. nih.govnih.gov

Anti-Hyperalgesic/Analgesic Properties in Animal Models (e.g., inflammatory pain models in mice)

Poncirin has exhibited anti-hyperalgesic and analgesic properties in various animal models of inflammatory pain. Studies in mice using models such as formalin-, acetic acid-, carrageenan-, and Complete Freund's Adjuvant (CFA)-induced inflammatory pain have evaluated the analgesic potential of poncirin. nih.govresearchgate.net

Systemic administration of poncirin significantly reduced pain behaviors in these models. nih.govresearchgate.net It remarkably inhibited mechanical and thermal hyperalgesia, as well as mechanical and cold allodynia induced by carrageenan and CFA in both acute and chronic inflammation models in mice. nih.gov Poncirin increased the pain threshold, with effects lasting for several hours in acute models and several days in chronic models. nih.gov Paw edema induced by carrageenan and CFA was also significantly reduced by poncirin. nih.gov

The anti-hyperalgesic effects of poncirin are associated with the inhibition of pro-inflammatory mediators. Quantitative Real-time PCR (qRT-PCR) analysis showed a noticeable inhibition of pro-inflammatory cytokines, specifically the mRNA expression levels of TNF-α, IL-1β, and IL-6, in poncirin-treated groups. nih.govresearchgate.netnih.gov Poncirin treatment also enhanced the mRNA expression levels of anti-oxidant enzymes such as nuclear factor (erythroid-derived 2)-like 2 (Nrf2), heme oxygenase (HO-1), and superoxide dismutase (SOD2). nih.gov These findings suggest that poncirin's analgesic effects in inflammatory pain models are mediated, at least in part, through the suppression of pro-inflammatory cytokines and the induction of antioxidant enzymes. nih.gov

Other Preclinical Biological Activities (e.g., anti-allergic, anti-melanogenic, antiviral, antioxidant)

Beyond its effects on adipogenesis, liver injury, and pain, preclinical studies have explored several other biological activities of poncirin.

Anti-allergic Activity: Poncirus trifoliata fruits have been traditionally used in East Asian medicine to mitigate allergic reactions, and scientific studies support this use. mdpi.comnih.govresearchgate.net While some studies focus on fruit extracts, poncirin is considered a major effective principle with anti-inflammatory activity due to NF-κB inhibition, which is relevant to allergic responses. researchgate.net

Anti-melanogenic Activity: Ethanol (B145695) extract from immature Poncirus trifoliata fruits has been found to significantly inhibit melanogenesis in B16F10 cells, suggesting potential application as a cosmeceutical agent. researchgate.netresearchgate.net Poncirin has been identified as one of the compounds isolated from Poncirus trifoliata that showed inhibitory effects on melanogenesis in cultured B-16 mouse melanoma cell lines. researchgate.net

Antiviral Activity: An ethanol extract of Poncirus trifoliata seeds has shown inhibitory activity against influenza viruses, including oseltamivir-resistant strains, in Madin-Darby canine kidney cells. mdpi.comscispace.comresearchgate.netnih.gov The extract appeared to work by altering the cellular penetration pathway of the virus rather than through hemagglutinin (HA) receptor binding. scispace.comresearchgate.netnih.gov While these studies focus on the extract, they highlight the potential for compounds within Poncirus trifoliata, such as poncirin, to possess antiviral properties.

Structure Activity Relationship Sar and Derivatives of Poncirin

Structural Determinants for Biological Efficacy (e.g., flavanone (B1672756) glycoside structure)

Poncirin's core structure is that of a flavanone glycoside, characterized by a flavanone aglycone (isosakuranetin) linked to a disaccharide (neohesperidose) via a glycosidic bond. nih.govwikipedia.orgwikiwand.com The flavanone backbone consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (ring C). researchgate.netnih.gov The specific arrangement of hydroxyl groups at positions 5 and 7, and a methoxy (B1213986) group at position 4' on the aglycone, along with the glycosidic linkage at the 7-position, are key structural features of poncirin. nih.govwikipedia.orgwikiwand.com These structural elements contribute to its observed biological activities, such as antioxidant and anti-inflammatory effects. nih.govmdpi.com Studies on the SAR of flavonoids often highlight the importance of the C2=C3 double bond and the C4=O bond in the C-ring for certain activities, although flavanones like poncirin lack the C2=C3 double bond present in flavones and flavonols. diva-portal.orgmdpi.com The stereochemistry at the C2 position of the flavanone core, which is (2S) in poncirin, also plays a role in its biological interactions. nih.gov

Role of Glycosidic Linkages and Aglycones (e.g., Isosakuranetin (B191617), Ponciretin)

The glycosidic linkage and the nature of the attached sugar moiety are crucial determinants of a flavonoid's biological activity and bioavailability. Poncirin is a 7-O-neohesperidoside of isosakuranetin. wikipedia.orgwikiwand.com This means the disaccharide neohesperidose is attached to the hydroxyl group at the 7-position of the isosakuranetin aglycone. nih.govwikipedia.orgwikiwand.com

The aglycone, isosakuranetin, is produced when the glycosidic bond in poncirin is hydrolyzed, often by enzymes from intestinal microbiota. nih.govmdpi.comresearchgate.netjmb.or.kr Studies have shown that there can be significant differences in the bioavailability and biological effects between flavonoid glycosides and their corresponding aglycones. nih.govmdpi.com For instance, research comparing poncirin and its aglycone, isosakuranetin, has revealed differential effects on gut microbiota composition and the production of short-chain fatty acids in mice. nih.govnih.gov While both can influence gut bacteria, their specific impacts on microbial abundance and metabolites differ. nih.govnih.gov

Ponciretin (B1265316) is another related compound, sometimes used interchangeably with isosakuranetin as the aglycone of poncirin, particularly in the context of its metabolism. researchgate.netjmb.or.kr Ponciretin has been reported to have anti-inflammatory effects. jmb.or.kr The hydrolysis of the glycosidic bond is a critical step for the absorption and activity of the aglycone form. researchgate.netjmb.or.kr The type of glycosidic linkage (e.g., α-1,2 or α-1,6) can influence the efficiency of enzymatic hydrolysis by gut bacteria. researchgate.netjmb.or.kr

Comparative Analysis with Related Flavonoids

Comparing the structure and activity of poncirin with related flavonoids provides insights into the specific contributions of its structural features. Poncirin belongs to the flavanone subclass of flavonoids. nih.govnih.govlipidmaps.org Other flavanone glycosides found in citrus fruits include naringin (B1676962) (naringenin-7-O-neohesperidoside) and hesperidin (B1673128) (hesperetin-7-O-rutinoside). researchgate.net